8-(3,4,5-三甲氧基苯基)喹啉

描述

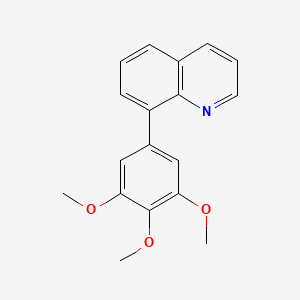

The “8-(3,4,5-trimethoxyphenyl)quinoline” is a compound that contains a quinoline core and a trimethoxyphenyl (TMP) group . The TMP group is a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . This moiety is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting .

Synthesis Analysis

The synthesis of compounds containing the TMP group and a quinoline core has been reported in various studies . For instance, chemists have modified the double bond and substituted 3,4,5-trimethoxyphenyl with various heterocycles, resulting in a new generation of CA-4 analogs such as chalcone, Flavonoid derivatives, indole, imidazole, etc .

Molecular Structure Analysis

The TMP group, a six-membered electron-rich ring, is one of the most critical and valuable cores of a variety of biologically active molecules found either in natural products or synthetic compounds . The structure-activity relationship study of CA-4 showed that the cis double bond configuration and the 3,4,5-trimethoxy group on the A ring were important factors to maintain the activity of CA-4 .

Chemical Reactions Analysis

The TMP group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . The compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .

科学研究应用

抗肿瘤研究

8-(3,4,5-三甲氧基苯基)喹啉衍生物,特别是与喜树碱 A-4 类似物相关的衍生物,在抗肿瘤研究中显示出前景。这些化合物是有效的微管蛋白聚合抑制剂,并在细胞凋亡、细胞周期调节和微管蛋白聚合抑制中显示出有效性。它们在癌症治疗中的临床应用潜力值得注意 (Wang 等,2022)。

构象分析

已经研究了相关化合物的构象和构型方面,例如 6-(3,4,5-三甲氧基苯基)-6,7-二氢-5H-1,3-二氧杂环[4,5-g]喹啉-8(5H)-酮,提供了对它们的化学行为和在包括药物在内的各个领域的潜在应用的见解 (Cuervo 等,2009)。

PARP-1 抑制

与 8-(3,4,5-三甲氧基苯基)喹啉相关的喹啉-8-甲酰胺已显示出作为聚(ADP-核糖)聚合酶-1 (PARP-1) 抑制剂的潜力,PARP-1 是药物设计中的重要酶。这些化合物具有多种治疗活性,表明它们在药物化学中的重要性 (Lord 等,2009)。

光学和 NLO 特性

8-(3,4,5-三甲氧基苯基)喹啉衍生物已对其电子、光学和非线性光学 (NLO) 特性进行了分析,使其成为技术应用的候选者,例如在 NLO 设备中 (Khalid 等,2019)。

抗炎潜力

某些 3-芳基喹啉衍生物,包括具有 3,4,5-三甲氧基苯基取代基的衍生物,已通过抑制促炎细胞因子的产生和抑制各种炎性途径,证明了显着的抗炎作用,表明它们可用作抗炎剂 (Yang 等,2019)。

细胞毒性剂

具有三甲氧基苯基部分的新型喹啉衍生物表现出细胞毒性活性,显示出作为癌症治疗中抗微管蛋白剂的潜力 (Alqasoumi 等,2009)。

理化和胶束浓度研究

已经探索了某些喹啉衍生物的理化性质和临界胶束浓度 (CMC),突出了它们在分析化学中和作为各种化学系统中探针的潜在用途 (Khan & Asiri, 2015)。

化学转化

和生物活性对 4-N-芳基氨基-4-(8-喹啉基)-1-丁烯和 3-芳基-2-(8-喹啉基)-4-噻唑烷酮的研究揭示了它们具有多种生物活性的潜力,包括抗菌和细胞毒性。这些与 8-(3,4,5-三甲氧基苯基)喹啉相关的化合物展示了喹啉衍生物在药物应用中的多功能性 (Méndez 等,2001)。

荧光和生物化学应用

喹啉衍生物以其高效的荧光而闻名,使其在生物化学和医学中用于研究各种生物系统。它们作为抗氧化剂和放射保护剂的潜力也已得到探索,表明在健康科学中具有广泛的应用 (Aleksanyan & Hambardzumyan, 2013)。

癌症药物发现

癌症药物发现中的喹啉

由于其抗癌活性和作用机制,喹啉类化合物在癌症药物发现中至关重要。喹啉的结构多功能性允许生成具有潜在治疗益处的各种衍生物 (Solomon & Lee, 2011)。

生物活性的光物理研究

对某些喹啉衍生物的光物理性质的研究突出了它们作为抗菌剂的潜力。对这些化合物的研究有助于理解它们的分析潜力及其在治疗细菌感染中的作用 (Zayed & Kumar, 2017)。

晶体结构分析

喹啉衍生物的晶体结构分析,包括具有 8-(二苯基膦基)喹啉的衍生物,有助于更深入地了解它们的化学行为和在配位化学和材料科学中的潜在应用 (Suzuki 等,2015)。

合金中的缓蚀

喹啉衍生物已被研究其在缓蚀中的作用,特别是在铝合金中。它们在金属表面形成保护膜的能力表明它们在材料工程和防腐中的潜力 (Wang 等,2015)。

探索细胞毒性作用

对喹啉衍生物功能化的研究表明,此类修饰可以控制其细胞毒性水平,为开发更有效的抗癌药物提供了见解。这些研究证明了结构修饰在增强喹啉类化合物的生物活性中的重要性 (Hami & Zibaseresht, 2017)。

合成和晶体结构

喹啉衍生物的合成和晶体结构分析,例如 8-(2,3-二甲氧基苯基)-10,11,12,13-四氢-9H-苯并[f]环庚并[c]喹啉,提供了有关其化学性质和在包括药物和材料科学在内的各个科学领域的潜在应用的宝贵信息 (Wang 等,2009)。

新型含氮杂环化合物

对新型含氮杂环化合物的合成进行的研究,包括喹啉衍生物,揭示了它们作为抗菌剂和细胞毒性剂的潜力。这突出了喹啉类化合物在开发新的治疗剂中的重要性 (Farhan & Saour, 2015)。

DNA 拓扑异构酶测定

涉及喹诺酮抗菌剂(包括喹啉衍生物)的 DNA 拓扑异构酶测定的研究,为开发更有效的抗生素提供了见解。这项研究有助于理解对抗菌药物设计至关重要的构效关系 (Domagala 等,1986)。

反应性和配位化学

对喹啉衍生物(如 8-(二甲苯基甲基)喹啉)的反应性和配位化学的研究对化学和材料科学中开发新材料和化合物具有重要意义 (Son 等,2010)。

对利什曼原虫的抑制活性

对与 8-(3,4,5-三甲氧基苯基)喹啉相关的化合物(如斯基米安碱)的研究表明,它对来自热带寄生虫利什曼原虫的腺嘌呤磷酸核糖转移酶 (APRT) 具有抑制活性。这表明在治疗寄生虫感染方面具有潜在的治疗用途 (Napolitano 等,2003)。

作用机制

安全和危害

The safety data sheet for a similar compound, 3-(3,4,5-Trimethoxyphenyl)propionic acid, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

属性

IUPAC Name |

8-(3,4,5-trimethoxyphenyl)quinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3/c1-20-15-10-13(11-16(21-2)18(15)22-3)14-8-4-6-12-7-5-9-19-17(12)14/h4-11H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFXJBTFHKSJVRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=CC=CC3=C2N=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(3-methylbenzyl)-2-(methylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3818693.png)

![2-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-{[8-methyl-2-(1-piperidinylcarbonyl)imidazo[1,2-a]pyridin-3-yl]methyl}ethanamine](/img/structure/B3818695.png)

![N-[3-(2-{methyl[(4-methyl-1H-imidazol-2-yl)methyl]amino}-2-oxoethoxy)phenyl]propanamide](/img/structure/B3818718.png)

![N-(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-5-methyl-1-pyridin-2-yl-1H-pyrazole-4-carboxamide](/img/structure/B3818722.png)

![2-[1-benzyl-4-(5-isoquinolinylmethyl)-2-piperazinyl]ethanol](/img/structure/B3818738.png)

![(2E)-N-[(6-chloropyridin-3-yl)methyl]-N-methyl-3-phenylprop-2-en-1-amine](/img/structure/B3818742.png)

![3-(1,3-benzothiazol-2-yl)-N-[1-(3,5-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]propanamide](/img/structure/B3818745.png)

![2-(2-ethoxybenzyl)-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3818751.png)

![1-benzoyl-N-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-amine](/img/structure/B3818755.png)

![N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-3-(2-oxo-1-azepanyl)propanamide](/img/structure/B3818764.png)

![5-methyl-N-[2-({[1-(4-pyrimidinyl)ethyl]amino}carbonyl)phenyl]-2-furamide](/img/structure/B3818768.png)

![2-[2-methoxy-6-(4-phenyl-1H-imidazol-5-yl)phenoxy]-N,N-dimethylethanamine](/img/structure/B3818776.png)